1,2-bis(pyridin-2-yl)ethan-1-amine
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Overview
Description
1,2-bis(pyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H13N3. It is a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, which has significant implications in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(pyridin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylenediamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1,2-bis(pyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and may be used in studies related to metalloproteins and metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems. The compound’s ability to form stable complexes with metal ions can be utilized to transport therapeutic agents to specific sites in the body.
Industry: Used in the development of new materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of 1,2-bis(pyridin-2-yl)ethan-1-amine primarily involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor atoms, binding to the metal ion and forming a stable complex. This interaction can influence the reactivity and properties of the metal ion, making it useful in various catalytic and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: Another bidentate ligand with similar coordination properties.
2,2’-Bipyridine: A well-known ligand used in coordination chemistry with two pyridine rings connected by a single bond.
1,10-Phenanthroline: A tridentate ligand with three nitrogen atoms capable of forming stable complexes with metal ions.
Uniqueness
1,2-bis(pyridin-2-yl)ethan-1-amine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. Its ability to act as a bidentate ligand with two pyridine rings provides distinct advantages in terms of stability and reactivity compared to other similar compounds.
Properties
CAS No. |
58088-74-7 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1,2-dipyridin-2-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-11(12-6-2-4-8-15-12)9-10-5-1-3-7-14-10/h1-8,11H,9,13H2 |
InChI Key |
AYQJDJKPACQLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC=CC=N2)N |
Purity |
95 |
Origin of Product |
United States |
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